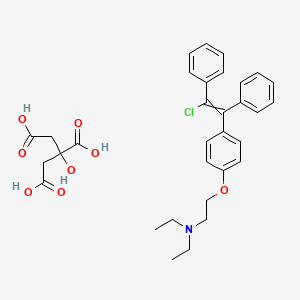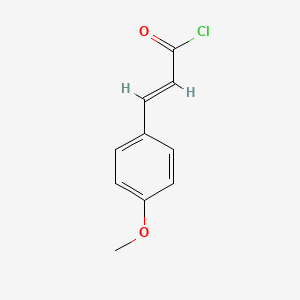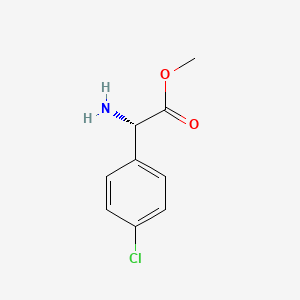
Clomiphene citrate
Descripción general
Descripción
El citrato de clomifeno es un estimulante ovulatorio no esteroideo que actúa como un modulador selectivo del receptor de estrógeno. Se utiliza principalmente para tratar la infertilidad en mujeres que no ovulan, incluidas aquellas con síndrome de ovario poliquístico . El citrato de clomifeno es conocido por su capacidad para inducir la ovulación al estimular la liberación de gonadotropinas de la hipófisis anterior .
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción: La síntesis del citrato de clomifeno implica la reacción de 2-cloro-1,2-difeniletileno con 4-(2-cloro-1,2-difeniletenil)fenol en presencia de una base, seguida de la adición de dietilamina . La reacción se lleva a cabo típicamente en un solvente orgánico como tolueno o xileno bajo condiciones de reflujo .
Métodos de Producción Industrial: La producción industrial del citrato de clomifeno a menudo involucra el uso de ácido acético o ácido trifluoroacético como catalizadores para mejorar el rendimiento y la pureza del producto final . El proceso incluye múltiples pasos de purificación, como la recristalización y la cromatografía, para garantizar la composición isomérica deseada del compuesto .
Análisis De Reacciones Químicas
Tipos de Reacciones: El citrato de clomifeno experimenta varias reacciones químicas, que incluyen:
Oxidación: El citrato de clomifeno puede oxidarse para formar 4-hidroxiclomifeno, un metabolito activo principal.
Sustitución: El compuesto puede experimentar reacciones de sustitución nucleofílica, particularmente en el grupo cloro.
Reactivos y Condiciones Comunes:
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: A menudo se utilizan agentes reductores como hidruro de aluminio y litio e hidruro de boro y sodio.
Sustitución: Se pueden emplear nucleófilos como aminas y tioles en condiciones básicas.
Productos Principales:
Oxidación: 4-Hidroxiclomifeno.
Reducción: Derivados de amina de clomifeno.
Sustitución: Varios derivados de clomifeno sustituidos.
Aplicaciones Científicas De Investigación
El citrato de clomifeno tiene una amplia gama de aplicaciones de investigación científica:
Mecanismo De Acción
El citrato de clomifeno actúa uniéndose a los receptores de estrógeno en el hipotálamo, bloqueando así la retroalimentación negativa del estrógeno sobre la liberación de gonadotropinas . Esto conduce a un aumento en la secreción de la hormona liberadora de gonadotropina, que a su vez estimula la liberación de la hormona folículoestimulante y la hormona luteinizante de la hipófisis anterior . Estas hormonas promueven el crecimiento y la maduración de los folículos ováricos, lo que lleva a la ovulación .
Compuestos Similares:
Tamoxifeno: Otro modulador selectivo del receptor de estrógeno utilizado principalmente en el tratamiento del cáncer de mama.
Raloxifeno: Utilizado para la prevención y el tratamiento de la osteoporosis en mujeres posmenopáusicas.
Singularidad del Citrato de Clomifeno: El citrato de clomifeno es único en su composición de isómeros duales, que consiste en zu-clomifeno y en-clomifeno . Esta estructura de isómeros duales contribuye a sus efectos estrogénicos y antiestrogénicos mixtos, lo que lo hace particularmente eficaz para inducir la ovulación .
Comparación Con Compuestos Similares
Tamoxifen: Another selective estrogen receptor modulator used primarily in the treatment of breast cancer.
Raloxifene: Used for the prevention and treatment of osteoporosis in postmenopausal women.
Letrozole: An aromatase inhibitor used for ovulation induction in women with polycystic ovary syndrome.
Uniqueness of Clomiphene Citrate: this compound is unique in its dual isomer composition, consisting of zu-clomiphene and en-clomiphene . This dual isomer structure contributes to its mixed estrogenic and antiestrogenic effects, making it particularly effective for inducing ovulation .
Propiedades
IUPAC Name |
2-[4-(2-chloro-1,2-diphenylethenyl)phenoxy]-N,N-diethylethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28ClNO.C6H8O7/c1-3-28(4-2)19-20-29-24-17-15-22(16-18-24)25(21-11-7-5-8-12-21)26(27)23-13-9-6-10-14-23;7-3(8)1-6(13,5(11)12)2-4(9)10/h5-18H,3-4,19-20H2,1-2H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYTMYKVIJXPNBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCOC1=CC=C(C=C1)C(=C(C2=CC=CC=C2)Cl)C3=CC=CC=C3.C(C(=O)O)C(CC(=O)O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H36ClNO8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
911-45-5 (Parent) | |
| Record name | Clomiphene citrate [USAN:USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000050419 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID8020337 | |
| Record name | Clomiphene citrate (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8020337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
598.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50-41-9, 43054-45-1 | |
| Record name | Clostilbegit | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=50-41-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Clomiphene citrate [USAN:USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000050419 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Clomiphene citrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0043054451 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Clomiphene citrate (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8020337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Clomifen dihydrogen citrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.033 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-[3-Bromoprop-1-enyl]-4-chlorobenzene](/img/structure/B3425517.png)









